molecular formula C5H12ClNS B3117304 N-methylthiolan-3-amine hydrochloride CAS No. 2227107-35-7

N-methylthiolan-3-amine hydrochloride

Cat. No. B3117304
M. Wt: 153.67
InChI Key: LEDVAKZVUYMJST-UHFFFAOYSA-N
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Description

N-methylthiolan-3-amine, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its unique physical and chemical properties. It has a CAS Number of 933727-56-1 and a molecular weight of 117.22 . The IUPAC name for this compound is N-methyltetrahydro-3-thiophenamine .


Molecular Structure Analysis

The Inchi Code for N-methylthiolan-3-amine is 1S/C5H11NS/c1-6-5-2-3-7-4-5/h5-6H,2-4H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

Amines, including N-methylthiolan-3-amine, can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, which is unstable . Furthermore, amines can undergo alkylation and acylation reactions .


Physical And Chemical Properties Analysis

N-methylthiolan-3-amine is a liquid at room temperature . The compound is also known to have unique physical and chemical properties, which have made it a subject of interest in various fields of research and industry.

Scientific Research Applications

Synthesis and Functionalization of Amines

N-Methyl- and N-alkylamines, including structures similar to N-methylthiolan-3-amine hydrochloride, play significant roles in life science molecules, impacting their activities due to their presence in a large number of bioactive compounds. Research has focused on developing convenient and cost-effective methods for synthesizing and functionalizing amines using earth-abundant metal-based catalysts. A notable method involves reductive amination processes that utilize nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines. This approach is highlighted for its efficiency in synthesizing various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules, showcasing the potential for broad application in academic research and industrial production (Senthamarai et al., 2018).

Advanced Material Synthesis

The utility of N-methylthiolan-3-amine hydrochloride extends into the field of material science, particularly in the synthesis of electronic and optoelectronic materials. For example, research on the copper-catalyzed amination of halothiophenes, which could include similar compounds, demonstrates the synthesis of aminothiophenes that serve as important intermediates in creating materials for electronic and optoelectronic applications. This work underscores the versatility of N-methyl- and N-alkylamines in facilitating the development of new materials with potential applications in advanced technology sectors (Lu & Twieg, 2005).

Catalysis and Chemical Reactions

In catalysis, the synthesis and application of catalysts involving N-methylthiolan-3-amine hydrochloride-related compounds are explored to enhance the efficiency of chemical reactions. Research in this area has led to the development of various catalytic methods, such as the iron(0)-mediated N-demethylation of N-methyl alkaloids, showcasing the compound's utility in facilitating complex chemical transformations. These methodologies are crucial for pharmaceutical synthesis, highlighting the compound's importance in creating more efficient and environmentally friendly catalytic processes (Kok et al., 2010).

Environmental Applications

Furthermore, the research applications of N-methylthiolan-3-amine hydrochloride extend to environmental science, particularly in the capture and sequestration of carbon dioxide (CO2). Studies on the use of amine-functionalized materials for CO2 capture from flue gas streams have revealed that compounds similar to N-methylthiolan-3-amine hydrochloride can significantly enhance CO2 absorption capacities. This research is pivotal in addressing climate change by developing more efficient materials for capturing greenhouse gases (Maneeintr et al., 2009).

Safety And Hazards

N-methylthiolan-3-amine has been classified with the signal word “Danger” and is associated with the hazard statements H226, H302, H312, H314, and H332 . These statements indicate that the compound is flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled .

properties

IUPAC Name

N-methylthiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDVAKZVUYMJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCSC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylthiolan-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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